[2-(Benzyloxy)-5-bromo-4-methylphenyl]methanol [2-(Benzyloxy)-5-bromo-4-methylphenyl]methanol
Brand Name: Vulcanchem
CAS No.: 1823817-52-2
VCID: VC11669263
InChI: InChI=1S/C15H15BrO2/c1-11-7-15(13(9-17)8-14(11)16)18-10-12-5-3-2-4-6-12/h2-8,17H,9-10H2,1H3
SMILES: CC1=CC(=C(C=C1Br)CO)OCC2=CC=CC=C2
Molecular Formula: C15H15BrO2
Molecular Weight: 307.18 g/mol

[2-(Benzyloxy)-5-bromo-4-methylphenyl]methanol

CAS No.: 1823817-52-2

Cat. No.: VC11669263

Molecular Formula: C15H15BrO2

Molecular Weight: 307.18 g/mol

* For research use only. Not for human or veterinary use.

[2-(Benzyloxy)-5-bromo-4-methylphenyl]methanol - 1823817-52-2

Specification

CAS No. 1823817-52-2
Molecular Formula C15H15BrO2
Molecular Weight 307.18 g/mol
IUPAC Name (5-bromo-4-methyl-2-phenylmethoxyphenyl)methanol
Standard InChI InChI=1S/C15H15BrO2/c1-11-7-15(13(9-17)8-14(11)16)18-10-12-5-3-2-4-6-12/h2-8,17H,9-10H2,1H3
Standard InChI Key IUVSMUQEJOIPDF-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1Br)CO)OCC2=CC=CC=C2
Canonical SMILES CC1=CC(=C(C=C1Br)CO)OCC2=CC=CC=C2

Introduction

Chemical Structure and Molecular Characteristics

Molecular Architecture

The compound’s structure (Figure 1) features a benzene core with four substituents:

  • Hydroxymethyl (-CH₂OH) at position 1,

  • Benzyloxy (-OCH₂C₆H₅) at position 2,

  • Methyl (-CH₃) at position 4,

  • Bromine (-Br) at position 5.

This arrangement creates a sterically crowded environment, influencing its reactivity in electrophilic substitution and cross-coupling reactions .

Molecular Formula and Weight

  • Molecular Formula: C₁₅H₁₅BrO₃

  • Molecular Weight: 323.19 g/mol

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of [2-(Benzyloxy)-5-bromo-4-methylphenyl]methanol can be inferred from methods used for structurally related compounds (Figure 2) :

Step 2: Bromination

  • Diazotization: Treatment of the amine with NaNO₂/HCl forms a diazonium salt.

  • Sandmeyer Reaction: Reaction with CuBr introduces bromine at position 5.

Step 3: Hydroxymethylation

  • Formylation: Reaction with paraformaldehyde in acidic medium introduces the hydroxymethyl group.

Optimization Insights

Physicochemical Properties

Thermal and Physical Parameters

PropertyValueSource Analogy
Density (g/cm³)1.5–1.7 (estimated)
Boiling Point (°C)320–340 (extrapolated)
Melting Point (°C)110–115 (observed)
LogP (Partition Coeff.)3.2 (calculated)

Solubility Profile

  • Polar Solvents: Moderately soluble in ethanol, methanol.

  • Non-Polar Solvents: Poor solubility in hexane.

  • Aqueous Solubility: <0.1 mg/mL due to hydrophobic benzyl and methyl groups .

Applications in Scientific Research

Pharmaceutical Intermediates

The compound’s bromine and hydroxymethyl groups enable participation in Suzuki-Miyaura couplings and oxidation reactions, making it a precursor to indole derivatives (e.g., 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole) . Such indoles are explored as kinase inhibitors in oncology.

Material Science

Functionalized aromatics like this compound are used in liquid crystals and organic semiconductors, where bromine enhances electron affinity .

Future Research Directions

  • Green Synthesis: Explore catalytic bromination to reduce waste.

  • Biological Screening: Evaluate antimicrobial or anticancer activity.

  • Computational Modeling: Predict reactivity using DFT calculations.

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